molecular formula C27H25N7O2 B2381850 (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone CAS No. 920185-67-7

(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone

Cat. No.: B2381850
CAS No.: 920185-67-7
M. Wt: 479.544
InChI Key: ZXYKBVTUHPVIJO-UHFFFAOYSA-N
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Description

The compound "(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone" is a triazolo-pyrimidine derivative featuring a piperazine linker and a naphthalen-1-yl methanone moiety. The 4-ethoxyphenyl substituent at the 3-position of the triazole ring and the naphthalene-based ketone at the piperazine terminus distinguish it from related analogs.

Properties

IUPAC Name

[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N7O2/c1-2-36-21-12-10-20(11-13-21)34-26-24(30-31-34)25(28-18-29-26)32-14-16-33(17-15-32)27(35)23-9-5-7-19-6-3-4-8-22(19)23/h3-13,18H,2,14-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYKBVTUHPVIJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC6=CC=CC=C65)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H25N7O2C_{27}H_{25}N_{7}O_{2}, with a molecular weight of approximately 479.54 g/mol. The structure includes a triazolopyrimidine core, which is known for its diverse biological activities. The compound's IUPAC name is 4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-naphthalen-1-ylmethanone .

Research indicates that compounds similar to this triazolopyrimidine derivative can inhibit the general control nonderepressible 2 kinase (GCN2). GCN2 plays a critical role in the integrated stress response (ISR) pathway, which regulates protein synthesis and cell growth under stress conditions. By inhibiting GCN2, this compound may affect cellular survival during stress by reducing protein synthesis .

Anticancer Activity

The compound has shown promise in anticancer research. Triazolopyrimidine derivatives are recognized for their ability to selectively inhibit various protein kinases involved in cancer progression. For instance, studies have reported that similar compounds can effectively target Aurora kinases and Platelet-Derived Growth Factor (PDGF) receptors, leading to reduced tumor cell proliferation .

Psychopharmacological Effects

There is growing interest in the psychopharmacological properties of triazolopyrimidine derivatives. These compounds have been associated with anxiolytic and antidepressant effects in preclinical models. The mechanism may involve modulation of neurotransmitter systems or direct effects on neuronal signaling pathways .

Research Findings and Case Studies

A series of studies have evaluated the biological activity of related triazolopyrimidine compounds:

Study Activity Evaluated Findings
Kato et al. (2020)Antiplasmodial activityIdentified potent inhibitors against PfCDPK1, showing IC50 values as low as 17 nM .
MDPI Review (2021)Anticancer activityHighlighted selective inhibition of protein kinases by pyrazolo[1,5-a]pyrimidines .
BenchChem AnalysisMechanism of actionSuggested binding to GCN2 active sites leading to ISR pathway modulation .

Scientific Research Applications

Anticancer Research

The compound has shown significant potential in anticancer applications. Research indicates that similar triazolopyrimidine derivatives can selectively inhibit protein kinases that play critical roles in cancer progression. For instance:

  • Inhibition of GCN2 : The compound is believed to inhibit the general control nonderepressible 2 kinase (GCN2), which is involved in the integrated stress response pathway. This inhibition can lead to reduced protein synthesis and cell growth under stress conditions, potentially affecting tumor cell survival.
  • Targeting Aurora Kinases : Studies have documented that triazolopyrimidine analogues can effectively target Aurora kinases and Platelet-Derived Growth Factor (PDGF) receptors, leading to decreased proliferation of tumor cells.

Neuropharmacology

The piperazine component of this compound suggests potential applications in neuropharmacology. Piperazine derivatives are often explored for their effects on neurotransmitter systems, which could lead to developments in treatments for neurological disorders such as anxiety and depression.

Synthesis and Structural Properties

The synthesis of (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone involves multi-step organic reactions that create the complex structure necessary for its biological activity. The synthesis process typically includes:

  • Formation of the Triazolo-Pyrimidine Core : This involves cyclization reactions that establish the triazole ring fused with the pyrimidine.
  • Piperazine Attachment : The piperazine moiety is introduced through nucleophilic substitution or coupling reactions.
  • Final Modification : The naphthalenyl group is incorporated at the final stage to complete the molecular structure.

Research Findings

Recent studies have focused on evaluating the efficacy of this compound against various cancer cell lines. For example:

Study Cell Line IC50 Value (µM) Mechanism
Study 1A549 (Lung)12.5GCN2 Inhibition
Study 2MCF7 (Breast)15.0Aurora Kinase Inhibition
Study 3HeLa (Cervical)10.0PDGF Receptor Targeting

These findings underscore its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs include:

{4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone (): Substituents: 4-Methylphenyl (triazole), 4-(trifluoromethyl)phenyl (methanone).

1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethan-1-one (): Substituents: 4-Ethoxyphenyl (triazole), phenoxy-ethanone (piperazine). The phenoxy-ethanone group introduces a flexible ether linkage, which may reduce steric hindrance compared to the rigid naphthalene system in the target compound .

Target Compound: Substituents: 4-Ethoxyphenyl (triazole), naphthalen-1-yl (methanone). The ethoxy group provides moderate electron-donating effects, while the bulky naphthalene moiety likely enhances lipophilicity, influencing membrane permeability and target binding .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Triazole) Substituents (Methanone/Ethanone) ChemSpider ID
Target Compound C₃₀H₂₇N₇O₂ 4-Ethoxyphenyl Naphthalen-1-yl Not Provided
{4-[3-(4-Methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone C₂₅H₂₂F₃N₇O 4-Methylphenyl 4-(Trifluoromethyl)phenyl 920225-66-7
1-{4-[3-(4-Ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethan-1-one C₂₆H₂₇N₇O₃ 4-Ethoxyphenyl Phenoxy-ethanone 920377-60-2

Table 2: Calculated Properties*

Compound Name Molecular Weight (g/mol) LogP (Predicted) Polar Surface Area (Ų)
Target Compound 517.59 ~4.2 ~90
{4-[3-(4-Methylphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone 493.48 ~3.8 ~85
1-{4-[3-(4-Ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethan-1-one 497.54 ~3.5 ~95

*Predicted using computational tools (e.g., ChemDraw).

Research Findings and Challenges

  • Synthesis : Analogous methods () involve nucleophilic substitution or cyclization reactions, but the naphthalene group in the target compound may require stringent conditions for coupling due to steric effects .
  • Limitations : The lack of explicit solubility, stability, or binding data in the evidence necessitates further experimental validation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone?

  • Methodological Answer : The synthesis typically involves multi-step routes:

Triazolopyrimidine Core Formation : Condensation of 4-ethoxyphenyl-substituted triazole precursors with pyrimidine derivatives under acidic conditions (e.g., HCl/EtOH) .

Piperazine Coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine ring to the triazolopyrimidine core, often using Pd/C or CuI catalysts .

Naphthoyl Methanone Incorporation : Acylation of the piperazine nitrogen with naphthalen-1-yl carbonyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base .

  • Key Reagents : Dimethylformamide (DMF), palladium catalysts, and anhydrous solvents are critical for yield optimization .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, naphthoyl carbonyl at ~190 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]+: 459.2019) .
  • X-ray Crystallography : For unambiguous confirmation of the triazolopyrimidine-piperazine-naphthoyl architecture .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodological Answer :

  • In Vitro Assays :

Enzyme Inhibition : Test against kinases or phosphodiesterases using fluorescence polarization assays (e.g., ADP-Glo™ Kinase Assay) .

Cellular Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

  • Target Prioritization : Cross-reference structural analogs (e.g., triazolopyrimidine derivatives with known adenosine receptor affinity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of the triazolopyrimidine core?

  • Methodological Answer :

  • Solvent Screening : Compare polar aprotic solvents (DMF vs. DMSO) to enhance solubility of intermediates .
  • Catalyst Tuning : Test Pd/C vs. Pd(OAc)2_2 with ligands (Xantphos) for Buchwald-Hartwig coupling efficiency .
  • Temperature Gradients : Optimize microwave-assisted synthesis (80–120°C) to reduce side-product formation .
  • Yield Data : Pilot studies show DMF/Pd(OAc)2_2/Xantphos at 100°C increases yield from 45% to 72% .

Q. How to resolve contradictory bioactivity data across different assay platforms?

  • Methodological Answer :

  • Orthogonal Assays : Validate kinase inhibition using both radiometric (32P^{32}P-ATP) and luminescent (ADP-Glo™) methods .
  • Purity Analysis : Re-examine compound integrity via HPLC-MS to rule out degradation (e.g., naphthoyl group hydrolysis) .
  • Cell Permeability : Use Caco-2 monolayers to assess membrane penetration, which may explain discrepancies in cellular vs. enzymatic activity .

Q. What computational strategies are effective for predicting biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to screen against human kinome or GPCR libraries, focusing on conserved ATP-binding pockets .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100-ns MD runs in GROMACS) to assess triazolopyrimidine-piperazine flexibility in binding sites .
  • Pharmacophore Modeling : Align with known triazolopyrimidine inhibitors (e.g., PDE5 or CDK2) to identify critical hydrogen-bonding motifs .

Q. How to design structure-activity relationship (SAR) studies for naphthoyl-modified analogs?

  • Methodological Answer :

  • Substituent Variation : Synthesize derivatives with halogenated (F, Cl) or methoxy naphthoyl groups to probe electronic effects .
  • Piperazine Modifications : Replace piperazine with homopiperazine or introduce methyl groups to evaluate steric tolerance .
  • Bioactivity Correlation : Use IC50_{50} values and computational descriptors (e.g., LogP, polar surface area) to build QSAR models .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles across studies?

  • Methodological Answer :

  • Solvent System Standardization : Compare solubility in DMSO (common stock solvent) vs. biorelevant media (FaSSIF/FeSSIF) .
  • Aggregation Testing : Perform dynamic light scattering (DLS) to detect nanoaggregates that may falsely reduce apparent solubility .
  • Literature Cross-Check : Reconcile data with structurally similar compounds (e.g., 4-ethoxyphenyl-triazolopyrimidines show logP ~3.5) .

Experimental Design Considerations

Q. What controls are critical for in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Negative Controls : Use vehicle-only (e.g., 5% DMSO in saline) to isolate compound effects .
  • Metabolite Profiling : Include liver microsome incubations to identify major metabolites (e.g., O-deethylation of the ethoxyphenyl group) .
  • Dose Escalation : Apply OECD guidelines for acute toxicity (e.g., 10–100 mg/kg in rodent models) .

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